molecular formula C17H14F3NO4 B2825294 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1170936-05-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2825294
CAS No.: 1170936-05-6
M. Wt: 353.297
InChI Key: DSSZMCABNOASDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3NO4 and its molecular weight is 353.297. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide and related compounds have shown potential in antiarrhythmic activity. For instance, a related compound, flecainide acetate, was extensively studied in animals for its antiarrhythmic properties and later selected for clinical trials (Banitt et al., 1977).

Stearoyl-CoA Desaturase-1 Inhibition

Further research into similar benzamides has led to the discovery of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. One such compound demonstrated a dose-dependent decrease in plasma desaturation index in mice (Uto et al., 2009).

Catalysis in Organic Synthesis

These benzamides have also been utilized in organic synthesis. For example, in the platinum-catalyzed intermolecular hydroamination of unactivated olefins, benzamide reacted with ethylene to produce N-ethylbenzamide (Wang and Widenhoefer, 2004).

Designing Magnets

In the field of materials science, derivatives of benzamides have been used to create anionic metalloligands, which have been applied in making single-molecule and single-chain magnets (Costes et al., 2010).

Receptor Binding Studies

These compounds have been instrumental in receptor binding studies, particularly in understanding dopamine-D2 binding sites in the brain (Hall et al., 1985).

NO Production Inhibition

Benzamide derivatives have also shown potential in inhibiting nitric oxide (NO) production, which is crucial in various inflammatory and neural processes (Kim et al., 2009).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c18-17(19,20)13-4-2-1-3-12(13)16(22)21-7-8-23-11-5-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSZMCABNOASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.